molecular formula C9H12O4 B008610 [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate CAS No. 102096-60-6

[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate

Cat. No. B008610
M. Wt: 184.19 g/mol
InChI Key: ICMBTQSRUNSRKI-ZETCQYMHSA-N
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Description

The ongoing development in organic synthesis is driven by the discovery of complex structures from nature and the need to synthesize organic molecules more efficiently and economically. The use of chiral starting materials for the preparation of optical isomers is advantageous for precise planning and efficient realization of synthesis pathways (S. Mukarram et al., 2011)[https://consensus.app/papers/versatile-synthon-mukarram/a1a315fd38855afab021d68c7eab3b1b/?utm_source=chatgpt].

Synthesis Analysis

The synthesis of structurally similar compounds involves multifaceted approaches, including the use of chiral starting materials to achieve desired optical isomers. For example, the synthesis of ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan4-yl]-2,2-difluoro-3-hydroxypropanoate, an important intermediate for pharmaceutical applications, highlights the creativity required in organic synthesis to achieve high optical purity and separation of diastereomers (S. Mukarram et al., 2011)[https://consensus.app/papers/versatile-synthon-mukarram/a1a315fd38855afab021d68c7eab3b1b/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure and properties of related compounds can be evaluated using various spectroscopic and computational methods. For instance, R. Singh et al. (2013) synthesized a novel compound and characterized it using NMR, UV-Vis, FT-IR, and mass spectroscopy, complemented by DFT calculations to evaluate its molecular structure and properties[https://consensus.app/papers/combined-studies-synthesis-structure-spectroscopic-singh/b6d07e12afda5b5b9497650ceae9c988/?utm_source=chatgpt].

Chemical Reactions and Properties

Understanding the chemical reactions and properties of compounds involves detailed studies on their reactivity and interactions. For example, intramolecular cyclization and the synthesis of heterocyclic systems demonstrate the complexity and versatility of organic synthesis (A. Gimazetdinov et al., 2017)[https://consensus.app/papers/some-aspects-carbocyclization-methyl-gimazetdinov/c6a330b31e9958eba09b3f0bf790c00b/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties of compounds, such as their spectroscopic characteristics and polymorphism, are crucial for their application and analysis. F. Vogt et al. (2013) investigated polymorphic forms of a compound using spectroscopic and diffractometric techniques, highlighting the challenges in characterizing these properties[https://consensus.app/papers/spectroscopic-diffractometric-study-polymorphism-ethyl-vogt/de222a62543859f793f26af3fc08f2b6/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are fundamental aspects of a compound's application potential. For example, studies on the Michael reaction and its selectivity offer insights into the synthetic utility and reactivity of compounds in organic synthesis (S. Machida et al., 1991)[https://consensus.app/papers/highly-michael-reaction-enamines-machida/a4f37f635e985ae2b1c4603ee9af0095/?utm_source=chatgpt].

properties

IUPAC Name

[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4-6(10)13-7-8(11)12-5-9(7,2)3/h4,7H,1,5H2,2-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMBTQSRUNSRKI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1OC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(=O)[C@@H]1OC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383517
Record name (3R)-4,4-Dimethyl-2-oxooxolan-3-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate

CAS RN

102096-60-6
Record name (3R)-4,4-Dimethyl-2-oxooxolan-3-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-alpha -Acryloyloxy-beta ,beta -dimethyl-gamma -butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Acrylic acid 4,4-dimethyl-2-oxo-tetrahydro-furan-3-yl ester (R) was prepared in the following manner: 3-(S)-Hydroxy-4,4-dimethyl-dihydro-furan-2-one (2.60 g, 20 mmol) and diisopropylethylamine (5.2 mL, 30 mmol) in dichloromethane (25 mL) was cooled to −10° C. and treated dropwise with acryloyl chloride (2.03 mL, 25 mmol) and stirred for 2 h. 1M HCl (20 mL) was added and the organic layer was washed with sodium bicarbonate and water. The organic layer was dried over sodium sulfate, filtered and concentrated. Flash chromatography (10-40% EtOAc, hexanes) afforded 2.09 g (57% yield) of the desired acrylic acid 4,4-dimethyl-2-oxo-tetrahydro-furan-3-yl ester (R) as a clear oil. This substrate was used to prepare the acid chloride of (1R)-4-methyl-cyclohex-3-enecarboxylic acid analogous to the procedure described in Scheme 15 and Scheme 16.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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